molecular formula C36H24N4O4 B11539514 1,3-dioxo-N-{3-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-{4-[(Z)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide

1,3-dioxo-N-{3-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-{4-[(Z)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11539514
M. Wt: 576.6 g/mol
InChI Key: LJRFHGRJRLYIAI-WIMJDRPKSA-N
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Description

The compound you’ve described is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:

    Name: The systematic name is quite lengthy, but we can refer to it as an isoindole-based compound.

    Structure: It contains an isoindole core (1H-isoindole-5-carboxamide) with various substituents, including phenyl rings and azo (diazenyl) groups.

    Properties: It is likely a white or colorless solid, highly soluble in water and polar solvents.

Preparation Methods

Synthetic Routes:

    Multistep Synthesis: Due to its complexity, the synthesis of this compound likely involves several steps. One possible route could be the assembly of the isoindole core followed by functionalization of the phenyl and azo groups.

    Sonogashira Reaction: The double Sonogashira reaction can be employed to introduce the phenyl groups .

    Amide Formation: The carboxamide group can be formed through amide bond formation.

    Azo Coupling: The azo linkage (phenyldiazenyl) can be formed via azo coupling reactions.

Industrial Production:

Industrial-scale production methods would require optimization for yield, scalability, and cost-effectiveness. Detailed conditions would depend on the specific synthetic pathway chosen.

Chemical Reactions Analysis

This compound may undergo various reactions:

    Oxidation: Oxidative processes could modify the phenyl rings or the amide functionality.

    Reduction: Reduction reactions might target the azo group or other functional groups.

    Substitution: Substituents on the phenyl rings could be replaced.

    Common Reagents: Reagents like Pd catalysts, base, and reducing agents may play crucial roles.

    Major Products: These reactions could yield derivatives with altered properties.

Scientific Research Applications

This compound’s applications span multiple fields:

    Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antimicrobial agent.

    Chemistry: Explore its reactivity and use as a building block for other compounds.

    Biology: Study its interactions with biological targets.

    Industry: Assess its utility in materials science or catalysis.

Comparison with Similar Compounds

Identifying similar compounds would involve searching literature databases. Unfortunately, I don’t have access to real-time databases, but you can explore related isoindole derivatives and compare their properties.

Remember that this compound’s uniqueness lies in its specific combination of substituents and its isoindole scaffold

Properties

Molecular Formula

C36H24N4O4

Molecular Weight

576.6 g/mol

IUPAC Name

1,3-dioxo-N-[3-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-(4-phenyldiazenylphenyl)isoindole-5-carboxamide

InChI

InChI=1S/C36H24N4O4/c41-33(25-9-3-1-4-10-25)21-14-24-8-7-13-29(22-24)37-34(42)26-15-20-31-32(23-26)36(44)40(35(31)43)30-18-16-28(17-19-30)39-38-27-11-5-2-6-12-27/h1-23H,(H,37,42)/b21-14-,39-38?

InChI Key

LJRFHGRJRLYIAI-WIMJDRPKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)N=NC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)N=NC6=CC=CC=C6

Origin of Product

United States

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